

# Enhancing siRNA and Aptamer Stability with Phosphorothiolate Linkages: Application Notes and Protocols

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The modification of oligonucleotides with **phosphorothiolate** (PS) linkages, where a non-bridging oxygen atom in the phosphate backbone is replaced with sulfur, is a cornerstone strategy for enhancing the therapeutic potential of siRNAs and aptamers. This chemical modification confers significant resistance to nuclease degradation, thereby increasing their *in vivo* stability and bioavailability.<sup>[1][2][3][4]</sup> Furthermore, PS modifications can influence the binding affinity and overall efficacy of these therapeutic molecules.<sup>[3][5][6][7]</sup>

These application notes provide a comprehensive overview of the use of **phosphorothiolate** linkages, including detailed protocols for synthesis and evaluation, and a summary of their effects on the stability and activity of siRNAs and aptamers.

## The Chemistry of Stability: Phosphodiester vs. Phosphorothiolate

The introduction of a sulfur atom in place of a non-bridging oxygen in the phosphodiester backbone creates a chiral center at the phosphorus atom, resulting in two stereoisomers: Rp and Sp.<sup>[2]</sup> This seemingly subtle change has profound effects on the chemical properties of the oligonucleotide.

[Natural Phosphodiester Linkage](#)[Phosphorothiolate Linkage \(Rp and Sp isomers\)](#)[Click to download full resolution via product page](#)

**Figure 1:** Comparison of Phosphodiester and **Phosphorothiolate** Linkages.

## Impact on Stability and Efficacy

The primary advantage of incorporating **phosphorothiolate** linkages is the enhanced resistance to degradation by nucleases, which are abundant in biological fluids.[1][3][8] This increased stability translates to a longer half-life *in vivo*, allowing for more sustained therapeutic effects.

## Nuclease Resistance

The replacement of oxygen with sulfur in the phosphate backbone hinders the catalytic activity of many nucleases, significantly slowing down the degradation of the oligonucleotide. Studies have shown that siRNAs and aptamers with PS modifications exhibit substantially longer half-lives in serum compared to their unmodified counterparts.[9][10][11]

## Thermal Stability

The effect of PS modifications on the thermal stability (melting temperature, Tm) of duplexes or folded structures can vary. While some studies report a decrease in thermal stability with the introduction of PS linkages[12][13], others have shown that the impact can be context-dependent, with the stereochemistry of the linkage playing a significant role.[5][14]

## Efficacy

For siRNAs, the strategic placement of PS linkages is crucial to maintain or enhance gene-silencing activity. While extensive modification can sometimes interfere with the loading into the RNA-induced silencing complex (RISC), partial modification, particularly at the ends of the strands, is a common and effective strategy.[2][15][16][17]

For aptamers, PS modifications can influence their three-dimensional structure and, consequently, their binding affinity to the target molecule.[5][14][18] In some cases, thioaptamers (aptamers with PS linkages) have demonstrated increased binding affinity compared to their phosphodiester counterparts.[3][6][19]

## Quantitative Data Summary

The following tables summarize the quantitative effects of **phosphorothiolate** modifications on the stability and efficacy of siRNAs and aptamers as reported in various studies.

Table 1: Nuclease Resistance of **Phosphorothiolate**-Modified Oligonucleotides

Oligonucleotide Type	Modification	Assay Condition	Half-life (Modified)	Half-life (Unmodified)	Fold Increase	Reference
siRNA	Fully Phosphorothioate + ODAGal4	10% Serum	>15 times longer	-	>15	[9][10]
siRNA	2'-F modified	Human Plasma	Dramatically increased	-	-	[20]
siRNA (SNA-siRNAluc)	Immobilized on AuNPs	10% FBS	816 ± 59 min	133 ± 30 min	~6.1	[21]

Table 2: Thermal Stability (Melting Temperature, Tm) of **Phosphorothiolate**-Modified Oligonucleotides

Oligonucleotide Type	Modification	Tm (°C) (Modified)	Tm (°C) (Unmodified)	ΔTm (°C)	Reference
Thrombin-Binding Aptamer (G-quadruplex)	Stereochemical variants	Up to 15°C difference between variants	-	-	[5][22]
phi29 pRNA 3WJ	PS-DNA/PS-DNA	21.2	-	-	[12][13]
phi29 pRNA 3WJ	DNA/DNA	-	~40	-	[12][13]

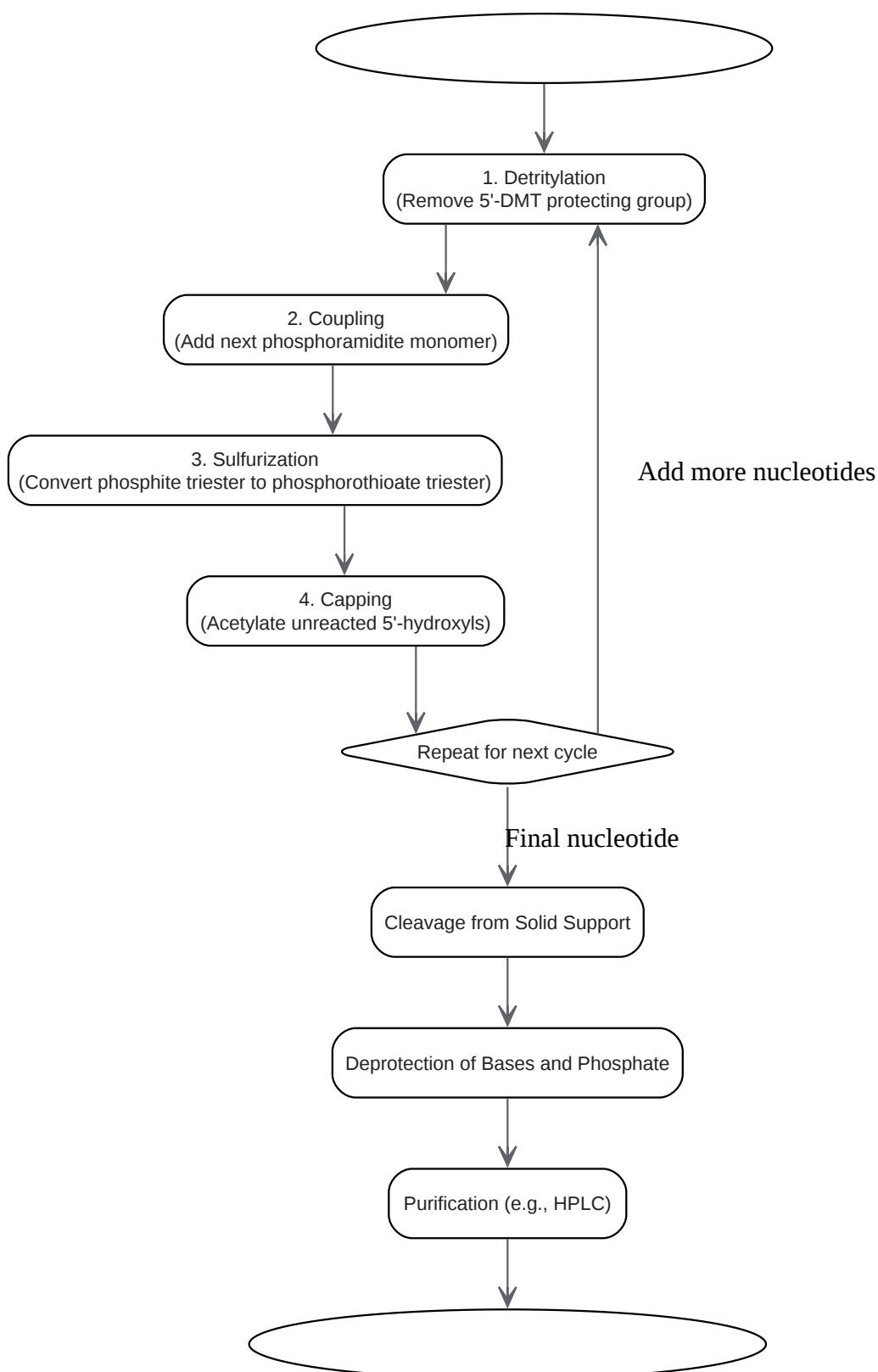
Table 3: Binding Affinity of Phosphorothioate-Modified Aptamers

Aptamer Target	Modification	Kd (Modified)	Kd (Unmodified)	Reference
NF-κB p65	p65-selected thioaptamer	$78.9 \pm 1.9$ nM	$4.8 \pm 0.2$ nM (lgκ)	[7]
NF-κB p50	p50-selected thioaptamer	$19.6 \pm 1.3$ nM	$0.8 \pm 0.2$ nM (lgκ)	[7]
VEGF165	Single G phosphorodithioate	~1000-fold enhanced	-	[23]

## Experimental Protocols

### Protocol 1: Solid-Phase Synthesis of Phosphorothiolate Oligonucleotides

This protocol outlines the large-scale synthesis of **phosphorothiolate** oligonucleotides using the solid-phase phosphoramidite method with a sulfurizing agent like 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent).[24][25]

[Click to download full resolution via product page](#)**Figure 2:** Solid-Phase Synthesis Workflow for **Phosphorothiolate** Oligonucleotides.

**Materials:**

- DNA/RNA synthesizer
- Solid support (e.g., CPG) with the first nucleoside
- Phosphoramidite monomers
- Activator solution (e.g., ethylthiotetrazole)
- Sulfurizing reagent solution (e.g., 0.05 M Beaucage reagent in anhydrous acetonitrile)[24]
- Capping solutions (Cap A and Cap B)
- Oxidizer (for phosphodiester linkages, if any)
- Detritylation solution (e.g., trichloroacetic acid in dichloromethane)
- Anhydrous acetonitrile
- Cleavage and deprotection solution (e.g., aqueous ammonia, methylamine)
- Purification system (e.g., HPLC)

**Procedure:**

- Preparation: Prepare all reagents and load them onto the synthesizer according to the manufacturer's instructions.
- Synthesis Cycle: a. Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. b. Coupling: Add the next phosphoramidite monomer and activator to the synthesis column to form a phosphite triester linkage. c. Sulfurization: Introduce the sulfurizing reagent to convert the phosphite triester to a phosphorothioate triester. d. Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
- Repeat Cycle: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.

- Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove all protecting groups from the bases and the phosphate backbone.
- Purification: Purify the full-length **phosphorothiolate** oligonucleotide using a suitable method such as reverse-phase or ion-exchange HPLC.[25][26]
- Analysis: Characterize the final product by mass spectrometry and analytical HPLC to confirm its identity and purity.

## Protocol 2: Nuclease Resistance Assay in Serum

This protocol describes a method to assess the stability of **phosphorothiolate**-modified oligonucleotides in the presence of serum nucleases.[9][11][27]

Materials:

- **Phosphorothiolate**-modified and unmodified control oligonucleotides
- Human or fetal bovine serum (FBS)
- Phosphate-buffered saline (PBS)
- Incubator or water bath at 37°C
- Proteinase K
- Phenol:chloroform:isoamyl alcohol
- Ethanol
- Polyacrylamide gel electrophoresis (PAGE) equipment
- Gel staining solution (e.g., SYBR Gold or ethidium bromide)
- Gel imaging system

Procedure:

- Incubation: Incubate a known concentration of the oligonucleotide (e.g., 1  $\mu$ M) in a solution containing serum (e.g., 50-90% serum in PBS) at 37°C.
- Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove aliquots of the reaction mixture.
- Stop Reaction: Stop the nuclease activity by adding a solution containing a protein denaturant and proteinase K, followed by incubation.
- Extraction: Extract the oligonucleotides from the serum proteins using phenol:chloroform:isoamyl alcohol.
- Precipitation: Precipitate the oligonucleotides from the aqueous phase using ethanol.
- Analysis: Resuspend the precipitated oligonucleotides and analyze them by PAGE.
- Quantification: Stain the gel and quantify the amount of intact oligonucleotide remaining at each time point using a gel imaging system. The half-life can be calculated from the degradation kinetics.

## Protocol 3: Thermal Melting (Tm) Analysis

This protocol details the determination of the melting temperature of oligonucleotides, which is a measure of their thermal stability.[\[13\]](#)[\[28\]](#)[\[29\]](#)

### Materials:

- **Phosphorothiolate**-modified and unmodified control oligonucleotides
- Appropriate buffer (e.g., PBS)
- UV-Vis spectrophotometer with a temperature controller

### Procedure:

- Sample Preparation: Prepare samples of the oligonucleotide at a known concentration (e.g., 2  $\mu$ M) in the desired buffer.

- Spectrophotometer Setup: Place the samples in the spectrophotometer and set the instrument to monitor absorbance at 260 nm (or 295 nm for G-quadruplexes) as a function of temperature.
- Melting Profile: Gradually increase the temperature at a controlled rate (e.g., 0.5°C/min) from a low temperature (e.g., 15°C) to a high temperature (e.g., 100°C), recording the absorbance at each temperature increment.
- Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The melting temperature ( $T_m$ ) is the temperature at which 50% of the oligonucleotide is in its folded or duplex state. This is typically determined by calculating the first derivative of the melting curve, where the peak of the derivative corresponds to the  $T_m$ .[\[28\]](#)

## Protocol 4: Aptamer-Target Binding Affinity Assay (Thermofluorimetric Analysis)

This protocol describes a method to quantify the binding affinity of an aptamer to its target protein using thermofluorimetric analysis (TFA).[\[30\]](#)[\[31\]](#)[\[32\]](#)



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**Figure 3:** Workflow for Determining Aptamer-Target Binding Affinity.

Materials:

- **Phosphorothiolate-modified aptamer**
- Target protein
- Binding buffer

- DNA intercalating dye (e.g., SYBR Green)
- qPCR instrument capable of melt curve analysis

Procedure:

- Sample Preparation: Prepare a series of samples containing a fixed concentration of the aptamer and varying concentrations of the target protein in the binding buffer. Include a no-target control.
- Dye Addition: Add the DNA intercalating dye to each sample.
- Incubation: Incubate the samples at room temperature to allow for aptamer-target binding to reach equilibrium.
- Thermal Melt: Place the samples in the qPCR instrument and perform a melt curve analysis, gradually increasing the temperature and monitoring the fluorescence at each step.
- Data Analysis: a. Analyze the first derivative of the fluorescence with respect to temperature ( $-dF/dT$ ) to identify the melting peaks of the free and bound aptamer. The protein-bound aptamer will have a higher melting temperature. b. The height or area of the peak corresponding to the bound aptamer is proportional to the concentration of the aptamer-target complex. c. Plot the change in the bound peak signal as a function of the target protein concentration and fit the data to a binding isotherm to determine the dissociation constant ( $K_d$ ).

## Conclusion

The incorporation of **phosphorothiolate** linkages is a well-established and powerful method for enhancing the stability of siRNAs and aptamers, a critical attribute for their successful therapeutic application. By providing increased resistance to nuclease degradation, PS modifications prolong the *in vivo* half-life of these oligonucleotides. While the effects on thermal stability and efficacy can be complex and sequence-dependent, careful design and placement of PS linkages can lead to therapeutic candidates with improved pharmacological properties. The protocols provided herein offer a foundation for the synthesis and evaluation of **phosphorothiolate**-modified oligonucleotides in a research and drug development setting.

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